molecular formula C7H8LiN3O3 B2937360 lithium(1+) ion 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}acetate CAS No. 2225145-01-5

lithium(1+) ion 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}acetate

Cat. No.: B2937360
CAS No.: 2225145-01-5
M. Wt: 189.1
InChI Key: XYXGFBDEMKEINW-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}acetate is a lithium salt featuring a heterocyclic triazolo-oxazin core linked to an acetate group.

Properties

IUPAC Name

lithium;2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3.Li/c11-7(12)3-5-8-9-6-4-13-2-1-10(5)6;/h1-4H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXGFBDEMKEINW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1COCC2=NN=C(N21)CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8LiN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225145-01-5
Record name lithium(1+) ion 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}acetate
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Preparation Methods

Cyclocondensation of Hydrazine Derivatives

Cyclization reactions between cyclic imidates and hydrazinyl precursors yield the triazolo-oxazin scaffold. A study demonstrated that methyl 2-hydrazinyl-2-oxoacetate reacts with pyrrolo-imidate derivatives under acidic conditions to form 5H-6,7-pyrrolo[2,1-c]-1,2,4-triazole-3-carboxylic acid intermediates. For the target compound, analogous reactions employ oxazinone imidates to generate the fused triazolo-oxazin structure.

Key reaction parameters :

  • Temperature: 80–100°C
  • Catalyst: HCl (0.1–1.0 M)
  • Solvent: Ethanol/water mixtures
  • Yield: 45–60% (estimated from analogous reactions)

Ring-Closing Metathesis (RCM)

Alternative approaches use RCM to form the oxazin ring post-triazole synthesis. For example, 3-vinyltriazole precursors undergo metathesis with Grubbs catalyst to generate the eight-membered oxazin ring. This method offers stereochemical control but requires stringent anhydrous conditions.

Lithium Salt Formation

Conversion of the carboxylic acid to the lithium salt involves neutralization with lithium hydroxide:

$$
\text{Triazolo-oxazin-CH}2\text{COOH} + \text{LiOH} \rightarrow \text{Triazolo-oxazin-CH}2\text{COOLi} + \text{H}_2\text{O}
$$

Critical process details :

Parameter Optimal Value
Molar ratio (Acid:LiOH) 1:1.05
Solvent Deionized H₂O
Temperature 25°C
Crystallization Acetone/water (3:1)
Purity >98% (HPLC)

Industrial-Scale Production Considerations

While laboratory methods use batch processes, industrial synthesis employs:

Continuous Flow Chemistry

  • Microreactors for cyclocondensation steps (residence time <10 min)
  • In-line pH monitoring during neutralization
  • Spray drying for final product isolation

Purification Technologies

  • Simulated moving bed (SMB) chromatography for triazolo-oxazin intermediates
  • Nanofiltration to remove lithium impurities

Analytical Characterization

Essential quality control metrics for the final product:

Spectroscopic Data :

  • $$ ^1\text{H NMR} $$ (D₂O): δ 4.25 (m, 4H, oxazin CH₂), 3.89 (s, 2H, CH₂COO), 3.45 (t, 2H, triazole CH₂)
  • $$ \text{IR} $$: 1580 cm⁻¹ (C=N stretch), 1410 cm⁻¹ (COO⁻ asym. stretch)

Thermal Properties :

  • Decomposition onset: 210°C (TGA)
  • Melting point: >300°C (decomp.)

Comparative Analysis of Synthetic Methods

Method Advantages Limitations
Cyclocondensation High atom economy Requires acidic conditions
RCM Stereoselectivity Catalyst cost
Alkylation Mild conditions Multiple steps

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce different lithium salts or derivatives .

Scientific Research Applications

Lithium(1+) ion 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium(1+) ion 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s uniqueness lies in its triazolo-oxazin moiety. Below is a comparative analysis with structurally related lithium salts and heterocyclic systems:

Table 1: Structural Features of Comparable Compounds
Compound Name Core Heterocycle Molecular Formula Molecular Weight Key Functional Groups
Lithium(1+) ion 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}acetate Triazolo-oxazin C₇H₈LiN₃O₃* ~205.0† Acetate, fused triazole-oxazine
Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate Oxadiazole C₅H₇LiN₂O₃ 150.06 Acetate, methyl-oxadiazole
2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4H-triazolo[4,3-a][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide Triazolo-benzodiazepine C₂₄H₂₅ClN₄O₂ 452.94 Chlorophenyl, benzodiazepine core

*Estimated based on structural similarity to oxadiazole analogs.
†Calculated using atomic masses (Li = 6.94, C = 12.01, H = 1.01, N = 14.01, O = 16.00).

Key Observations :

  • The fused triazole-oxazine system may enhance thermal stability but reduce solubility in nonpolar solvents compared to benzodiazepine derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Lithium(1+) Triazolo-oxazin Acetate* Lithium(1+) Oxadiazole Acetate Triazolo-Benzodiazepine Derivative
Solubility (Water) Moderate (predicted) High (due to ionic nature) Low (lipophilic benzodiazepine core)
Melting Point >200°C (estimated) Not reported 160–165°C
Stability (pH 7) Stable Stable Sensitive to hydrolysis

*Predicted based on structural analogs.

Insights :

  • The ionic lithium component in both salts enhances water solubility compared to neutral benzodiazepine derivatives .
  • The triazolo-oxazin core likely improves thermal stability over oxadiazole analogs due to fused-ring rigidity.

Stability and Reactivity

  • Thermal Stability: The triazolo-oxazin system’s fused rings may resist decomposition at higher temperatures compared to monocyclic oxadiazoles.
  • Chemical Reactivity : The acetate group is susceptible to esterase-mediated hydrolysis, similar to other lithium carboxylates .
  • pH Sensitivity : Both lithium salts are stable under neutral conditions but may degrade in strongly acidic or basic environments.

Biological Activity

Lithium(1+) ion 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C7H8LiN3O3
  • Molecular Weight : 189.1 g/mol
  • IUPAC Name : Lithium 2-(5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetate
  • InChI Key : XYXGFBDEMKEINW-UHFFFAOYSA-M

Lithium ions are known to influence various biological pathways. The compound's biological activity is primarily attributed to its interaction with key enzymes and signaling pathways:

  • Inhibition of Glycogen Synthase Kinase 3 Beta (GSK3B) :
    • Lithium has been extensively studied for its ability to inhibit GSK3B, a critical enzyme involved in numerous cellular processes including apoptosis and gene expression regulation. This inhibition occurs through competition with magnesium ions for binding sites and by increasing phosphorylation levels of GSK3B substrates .
  • Modulation of Neurotransmitter Systems :
    • The compound may affect neurotransmitter systems by altering the release and reuptake of serotonin and norepinephrine. This mechanism is particularly relevant in the context of mood stabilization in bipolar disorder .
  • Impact on Gene Expression :
    • Lithium treatment has been shown to significantly alter gene expression patterns in neuronal cells, influencing pathways related to neuroprotection and synaptic plasticity .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects :
    • Clinical studies have demonstrated that lithium compounds can provide antidepressant effects in patients with mood disorders. The modulation of GSK3B and neurotransmitter systems plays a crucial role in these therapeutic outcomes .
  • Neuroprotective Properties :
    • Lithium has been observed to protect neurons against oxidative stress and excitotoxicity. This is particularly relevant in neurodegenerative diseases where oxidative damage contributes to cell death .

Case Study 1: Lithium and Bipolar Disorder

A study involving patients with bipolar disorder showed that lithium treatment significantly reduced the frequency of manic episodes. The underlying mechanism was linked to the inhibition of GSK3B and subsequent modulation of signaling pathways associated with mood regulation .

Case Study 2: Neuroprotection in Neurodegeneration

Research published in the Journal of Neuroscience found that lithium administration in animal models of Alzheimer's disease resulted in reduced neuroinflammation and improved cognitive function. This was attributed to lithium's ability to enhance neurotrophic factor signaling pathways .

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightMechanism of Action
Lithium(1+) ion 2-{5H,6H,7H,[1,2,4]triazolo[4,3-a]pyridin-3-yl}acetate187.2 g/molGSK3 inhibition
Lithium(1+) ion 6-methyl-5H,[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate174.1 g/molGSK3 inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing lithium(1+) ion 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}acetate, and what critical reaction parameters require optimization?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of precursor heterocycles. For example, reacting a triazole derivative with an oxazine precursor in polar aprotic solvents (e.g., DMSO or pyridine) under reflux conditions. Key optimizations include:

  • Reagent stoichiometry : Ensure precise molar ratios of phosphorus pentasulfide (for thione intermediates) or alkylating agents.
  • Temperature control : Maintain 80–100°C to prevent side reactions.
  • Purification : Use acetonitrile/DMSO solvent systems for recrystallization to isolate high-purity crystals .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Employ a multi-technique approach:

  • NMR : Confirm the triazolo-oxazine core via characteristic proton shifts (e.g., δ 4.2–5.0 ppm for oxazine ring protons and δ 7.0–8.5 ppm for aromatic protons in related analogs).
  • IR Spectroscopy : Identify carboxylate (COO⁻) stretches near 1600–1650 cm⁻¹ and lithium-oxygen coordination bands at 450–500 cm⁻¹.
  • Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. What experimental strategies elucidate the lithium ion’s coordination behavior in the acetate moiety?

  • Methodological Answer :

  • X-ray crystallography : Resolve the crystal structure to determine Li⁺ coordination geometry (e.g., tetrahedral vs. octahedral) and bonding interactions with the acetate oxygen atoms.
  • DFT calculations : Model the electron density distribution and binding energies to predict preferred coordination sites.
  • Conductivity measurements : Assess ionic mobility in solution to infer dissociation behavior .

Q. How should researchers design stability studies for this compound under varying physicochemical conditions?

  • Methodological Answer :

  • pH stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C, monitoring degradation via HPLC-UV at 24-hour intervals.
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions.
  • Light sensitivity : Expose solid samples to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .

Q. What in vitro models are suitable for evaluating the biological activity of triazolo-oxazine derivatives, and how can contradictory activity data be resolved?

  • Methodological Answer :

  • Enzyme inhibition assays : Screen against target enzymes (e.g., kinases or CNS-related receptors) using fluorescence polarization or radiometric assays.
  • Cell-based models : Use neuronal cell lines (e.g., SH-SY5Y) for neuroactivity studies, measuring cAMP levels or calcium flux.
  • Data contradiction resolution :
  • Purity verification : Re-test compounds after re-crystallization to exclude impurity-driven artifacts.
  • Dose-response curves : Ensure activity is concentration-dependent and reproducible across multiple replicates.
  • Orthogonal assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. functional assays) .

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